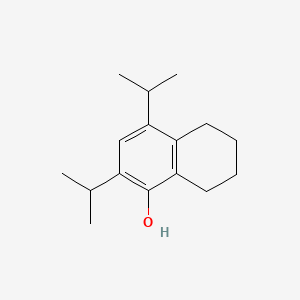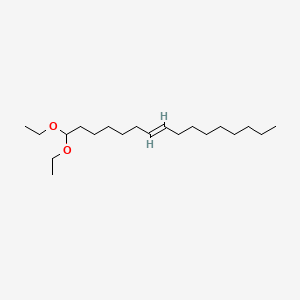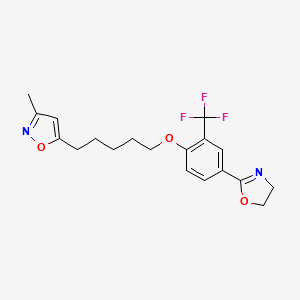
Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- typically involves the reaction of phenyl isocyanate with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phenyl isocyanate} + \text{Diethanolamine} \rightarrow \text{Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl-} ]
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is scaled up using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the phenyl group.
N,N’-Bis(2-hydroxyethyl)urea: Another derivative of urea with two hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-phenyl- is unique due to the presence of both hydroxyethyl and phenyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
20074-78-6 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1,3-bis(2-hydroxyethyl)-1-phenylurea |
InChI |
InChI=1S/C11H16N2O3/c14-8-6-12-11(16)13(7-9-15)10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H,12,16) |
Clave InChI |
SWXNDPQYFHRZPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCO)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















